Amino-1,3-benzodioxol-5-ylacetonitrile
Description
Amino-1,3-benzodioxol-5-ylacetonitrile (C${10}$H${8}$N${2}$O${2}$) is a heterocyclic compound featuring a benzodioxole core (1,3-benzodioxole) substituted with an amino (-NH$2$) group at the 5-position and an acetonitrile (-CH$2$CN) moiety. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for diverse applications in medicinal chemistry, agrochemicals, and materials science. The benzodioxole scaffold is notable for its metabolic stability and bioactivity in pharmaceuticals, while the acetonitrile group offers reactivity for further functionalization.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-amino-2-(1,3-benzodioxol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7H,5,11H2 |
InChI Key |
YVOZGWQKVGJDRK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(C#N)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarboxylate
Structural Features: This compound (C${24}$H${19}$NO$_6$) shares the benzodioxol-5-yl moiety with Amino-1,3-benzodioxol-5-ylacetonitrile but incorporates a dihydrophenanthrene backbone and dicarboxylate groups. Functional Differences:
- The dicarboxylate groups introduce acidity and water solubility, contrasting with the neutral, less polar acetonitrile group in the target compound. Applications: Phenanthrene derivatives are studied for antitumor and antimicrobial activities, suggesting that this compound could be modified for similar purposes.
5-Methoxyindole-3-acetonitrile
Structural Features : 5-Methoxyindole-3-acetonitrile (C${11}$H${9}$N$2$O) replaces the benzodioxole ring with an indole system and adds a methoxy (-OCH$3$) group at the 5-position.
Functional Differences :
- The indole core is more electron-rich due to the pyrrole-like nitrogen, enabling stronger hydrogen bonding compared to benzodioxole.
- Applications: Indole-acetonitrile derivatives are precursors to bioactive alkaloids and pharmaceuticals, highlighting the versatility of acetonitrile-containing scaffolds.
1-(Azolin-2-yl)amino-1,2-diphenylethane Compounds
Structural Features: These pesticidal agents (general formula C${20}$H${18}$N$_4$S/O) feature a diphenylethane backbone with azole and amino substituents. Functional Differences:
- The azole rings (e.g., imidazole, thiazole) introduce heteroatoms that enhance pesticidal activity via metal coordination or enzyme inhibition.
- Unlike this compound, these compounds lack the benzodioxole system but share the amino-acetonitrile motif, which may contribute to their stability and bioavailability.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: this compound’s acetonitrile group allows for nucleophilic substitutions or cyclization reactions, analogous to methods used for indole-acetonitrile derivatives.
- Biological Relevance : Benzodioxole-containing compounds exhibit metabolic resistance due to the stability of the dioxole ring, a trait shared with pesticidal diphenylethane analogs.
Preparation Methods
Strecker Amino-Nitrile Synthesis from Piperonal
Reaction Overview
The most well-documented method for synthesizing Amino-1,3-benzodioxol-5-ylacetonitrile involves a Strecker-type reaction starting from piperonal (1,3-benzodioxole-5-carbaldehyde). This one-pot procedure leverages the aldehyde group of piperonal to generate an α-aminonitrile intermediate.
Key Steps:
- Substrate Preparation : Piperonal is dissolved in tetrahydrofuran (THF) and aqueous ammonia.
- Cyanide Introduction : Potassium cyanide (KCN) and ammonium chloride (NH$$_4$$Cl) are added to the mixture.
- Reaction Workup : The product is extracted with ethyl acetate, washed with brine, and purified via concentration.
Data Table 1: Reaction Conditions and Yield
Mechanistic Insights
The reaction proceeds via nucleophilic addition of ammonia to the aldehyde group, forming an imine intermediate. Subsequent cyanide attack generates the α-aminonitrile product. This method is advantageous due to its simplicity and avoidance of harsh conditions.
Alternative Pathways Explored in Literature
Critical Analysis of Methodologies
Advantages of the Strecker Approach
- High Atom Economy : Utilizes readily available piperonal and avoids multi-step protocols.
- Moderate Yields : 65% yield is competitive for bench-scale synthesis.
- Scalability : THF and aqueous ammonia are cost-effective solvents for industrial applications.
Limitations and Risks
- Cyanide Handling : Requires strict safety protocols due to KCN’s toxicity.
- Byproduct Formation : Trace impurities from incomplete imine formation may necessitate chromatography.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in CNS-active drugs and antimicrobial agents . For example, its nitro derivatives are precursors to benzodiazepine analogs.
Agrochemical Development
Functionalized 1,3-benzodioxoles are key in designing pesticides and herbicides . The amino-acetonitrile group enhances bioactivity by improving membrane permeability.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Reagent System | Solvent | Yield (%) | de (%) | Deprotection Method |
|---|---|---|---|---|
| Lithio-1,3-dithiane | CH₂Cl₂ | 75–85 | 92 | HgO/BF₃·Et₂O |
| Grignard reagents | THF | 60–70 | 80 | Acidic hydrolysis (HCl) |
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization of this compound derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. To address this:
- Multi-nuclear NMR : Use -DEPT and - HMBC to confirm nitrile and benzodioxole moieties .
- X-ray crystallography : Resolve ambiguous NOE signals by determining the crystal structure using SHELXL (for refinement) and ORTEP-III (for visualization) .
- Cross-validation : Compare experimental IR stretching frequencies (e.g., ν(C≡N) ~2200–2250 cm⁻¹) with density functional theory (DFT) calculations .
What advanced strategies analyze hydrogen-bonding networks in the crystal structure of this compound?
Methodological Answer:
Graph-set analysis (G) is employed to classify hydrogen-bonding patterns:
- Primary motifs : Identify donor-acceptor pairs (e.g., N–H⋯O/N–H⋯N) using Mercury software.
- Intermolecular interactions : Calculate interaction energies with CrystalExplorer to quantify contributions from π-π stacking or C–H⋯O bonds .
- Thermal motion : Use anisotropic displacement parameters (ADPs) from SHELXL-refined data to assess dynamic disorder .
Q. Table 2: Hydrogen-Bond Parameters (Example)
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph-Set Notation |
|---|---|---|---|
| N–H⋯O | 2.89 | 165 | |
| C–H⋯O | 3.12 | 145 |
What computational tools and experimental methods are synergistic for predicting the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT calculations : Optimize transition states using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict regioselectivity in nitrile reactions .
- Kinetic studies : Monitor reaction progress via in situ FTIR to validate computational barriers.
- Electrochemical profiling : Cyclic voltammetry (CV) identifies redox-active sites (e.g., benzodioxole ring) that influence reactivity .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to acute toxicity (H302) and skin irritation (H315) risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis .
How can the antimicrobial activity of this compound derivatives be systematically evaluated?
Methodological Answer:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL concentrations .
- MIC determination : Use broth microdilution methods (CLSI guidelines) with resazurin as a viability indicator.
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with inhibitory potency.
What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
